1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic compound classified as a synthetic cathinone, which is a type of psychoactive substance. The compound is characterized by its unique structure that includes two pyrrolidine rings and a ketone functional group. Its molecular formula is with a molecular weight of 182.26 g/mol. The compound's IUPAC name reflects its complex structure, which plays a significant role in its chemical behavior and potential applications in scientific research.
The synthesis of 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one can be achieved through various methods:
One common synthetic route involves the reaction of suitable amines with ketones under controlled conditions to yield the desired product. The specific conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.26 g/mol |
| InChI | InChI=1S/C10H18N2O/c1-8(13)12-7-3-5-10(12)9-4-2-6-11-9/h9-11H,2-7H2,1H3 |
| SMILES | CC(=O)N1CCCC1C2CCCN2 |
This data highlights the structural complexity and provides insight into its potential reactivity.
The compound undergoes several notable chemical reactions:
Common reagents for these reactions include:
These reactions are significant for modifying the compound's properties and exploring its biological activity.
The mechanism of action for 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one involves interactions at the molecular level:
Research into this mechanism is ongoing, focusing on how these interactions influence pharmacological effects and potential therapeutic applications.
The physical properties of 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one include:
Key chemical properties include:
These properties influence its handling, storage, and application in research settings.
The scientific uses of 1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one are diverse:
Research continues to expand on its applications, particularly in medicinal chemistry and pharmacology.
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5